4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol
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Overview
Description
4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol is a complex organic compound with a unique bicyclic structure. This compound is known for its distinctive chemical properties and potential applications in various scientific fields. Its molecular formula is C17H26O2, and it has a molecular weight of approximately 262.39 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic structure: The initial step involves the synthesis of the bicyclic core, 3,3-dimethylbicyclo[2.2.1]heptane, through a Diels-Alder reaction between a diene and a dienophile.
Functionalization: The bicyclic core is then functionalized by introducing a methyl group at the 2-position through a Friedel-Crafts alkylation reaction.
Coupling with phenol: The final step involves coupling the functionalized bicyclic core with 2-methoxyphenol using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated phenols or other substituted derivatives.
Scientific Research Applications
4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methylcyclohexanone
- (3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methylamine
- Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-
Uniqueness
4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol is unique due to its specific combination of a bicyclic structure with a methoxyphenol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
22539-85-1 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H24O2/c1-17(2)13-6-5-12(10-13)14(17)8-11-4-7-15(18)16(9-11)19-3/h4,7,9,12-14,18H,5-6,8,10H2,1-3H3 |
InChI Key |
ZJMDXYYFZFNXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CC3=CC(=C(C=C3)O)OC)C |
Origin of Product |
United States |
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